molecular formula C27H23BrO7 B12054410 tri-O-benzoyl-l-rhamnopyranosyl bromide CAS No. 73068-86-7

tri-O-benzoyl-l-rhamnopyranosyl bromide

Cat. No.: B12054410
CAS No.: 73068-86-7
M. Wt: 539.4 g/mol
InChI Key: ZNQXFYBHGDPZCZ-YRNZQLGCSA-N
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Description

Tri-O-benzoyl-l-rhamnopyranosyl bromide is a chemical compound with the molecular formula C27H23BrO7. It is a derivative of l-rhamnose, a naturally occurring deoxy sugar. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-O-benzoyl-l-rhamnopyranosyl bromide typically involves the protection of the hydroxyl groups of l-rhamnose with benzoyl groups, followed by the introduction of a bromine atom. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, purification techniques, and automation to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tri-O-benzoyl-l-rhamnopyranosyl bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as alcohols, amines, or thiols, to form glycosidic bonds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups and yield l-rhamnose derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products are glycosides, where the bromine atom is replaced by a nucleophile.

    Hydrolysis: The major products are l-rhamnose derivatives with free hydroxyl groups.

Scientific Research Applications

Tri-O-benzoyl-l-rhamnopyranosyl bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tri-O-benzoyl-l-rhamnopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom is a good leaving group, which facilitates the formation of glycosidic bonds with various nucleophiles. This property is exploited in the synthesis of glycosides and other carbohydrate derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tri-O-benzoyl-d-glucopyranosyl bromide: Similar to tri-O-benzoyl-l-rhamnopyranosyl bromide but derived from d-glucose.

    Tri-O-benzoyl-d-galactopyranosyl bromide: Derived from d-galactose and used in similar glycosylation reactions.

Uniqueness

This compound is unique due to its l-rhamnose backbone, which imparts specific stereochemical properties that are different from those of d-glucose or d-galactose derivatives. This uniqueness makes it valuable in the synthesis of specific glycosides and carbohydrate-based molecules .

Properties

CAS No.

73068-86-7

Molecular Formula

C27H23BrO7

Molecular Weight

539.4 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24?/m0/s1

InChI Key

ZNQXFYBHGDPZCZ-YRNZQLGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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